molecular formula C17H19NO2 B119005 Nefopam N-Oxide CAS No. 66091-32-5

Nefopam N-Oxide

カタログ番号 B119005
CAS番号: 66091-32-5
分子量: 269.34 g/mol
InChIキー: ADOSMCNCNFMWSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nefopam N-Oxide is a metabolite of Nefopam . Nefopam is a non-opioid, non-steroidal, central analgesic primarily used to treat moderate to severe pain . It acts via multiple mechanisms including potent inhibition of serotonin–norepinephrine reuptake and modulation of voltage-sensitive calcium and sodium channels .


Synthesis Analysis

Nefopam N-Oxide can be obtained from Nefopam substance by oxidation with potassium peroxymonosulfate . A simultaneous, structurally identifiable pharmacokinetic model of Nefopam and its two metabolites in plasma and urine was developed based on a mass balance study of a single oral administration of Nefopam .


Molecular Structure Analysis

The molecular formula of Nefopam N-Oxide is C17H19NO2 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

Nefopam N-Oxide is reduced at the dropping mercury electrode (DME) and silver solid amalgam electrodes (AgSAE). The reduction consists of two one-electron stages each accompanied with one proton transfer .

科学的研究の応用

Pharmacokinetics Research

Specific Scientific Field

This application falls under the field of Pharmacokinetics , which is a branch of pharmacology dedicated to determining the fate of substances administered to a living organism.

Summary of the Application

Nefopam N-Oxide, along with N-desmethylnefopam, are metabolites of Nefopam, a non-opioid, non-steroidal, central analgesic. These metabolites are of clinical interest and are used in pharmacokinetic research to understand the metabolism and effects of Nefopam .

Methods of Application

Pharmacokinetic data for Nefopam and its metabolites were analyzed simultaneously using NONMEM® (nonlinear mixed-effect modeling) v7.3. The modeling process evaluated one- and two-compartment linear pharmacokinetic models for Nefopam and a single compartment for each of the two metabolites .

Results or Outcomes

The final structural model simultaneously described the plasma and urinary pharmacokinetics of Nefopam and the two metabolites. It consists of a central compartment for Nefopam and for each of the two metabolites, as well as a peripheral compartment for the parent, and the associated urine compartments .

Postoperative Pain Management

Specific Scientific Field

This application falls under the field of Anesthesiology and Pain Management .

Summary of the Application

Nefopam, including its metabolite Nefopam N-Oxide, has been used in the surgical setting for the prevention of postoperative pain .

Methods of Application

Nefopam is given orally or intravenously, as single or multiple doses, or as a continuous infusion. It undergoes extensive hepatic biotransformation to desmethylnefopam and N-oxide-nefopam .

Results or Outcomes

Compared with placebo, cumulative 24-hour morphine consumption was decreased with Nefopam. Pain intensity at 24 hours was also decreased .

Neuropathic Pain Management

Specific Scientific Field

This application falls under the field of Neurology and Pain Management .

Summary of the Application

Nefopam, including its metabolite Nefopam N-Oxide, has seen a resurgence in its use for neuropathic pain . Neuropathic pain is a complex, chronic pain state that usually is accompanied by tissue injury.

Results or Outcomes

The specific outcomes of using Nefopam for neuropathic pain management are not detailed in the source. However, the resurgence in its use suggests it may have beneficial effects in managing this type of pain .

Surgical Pain Management

Specific Scientific Field

This application falls under the field of Anesthesiology and Surgical Pain Management .

Summary of the Application

Nefopam, including its metabolite Nefopam N-Oxide, has been used in the surgical setting for the prevention of postoperative pain . It has also been used in a multimodal regimen to impact postoperative pain, opioid use, and recovery quality in single-port robot-assisted laparoscopic cholecystectomy (RALC) patients with a parietal pain block .

Results or Outcomes

Compared with placebo, cumulative 24-hour morphine consumption was decreased with Nefopam. Pain intensity at 24 hours was also decreased . In the context of RALC patients, the specific outcomes of using Nefopam are not detailed in the source .

Safety And Hazards

When handling Nefopam N-Oxide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name

5-methyl-5-oxido-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOSMCNCNFMWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440085
Record name 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nefopam N-Oxide

CAS RN

66091-32-5
Record name 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nefopam N-Oxide
Reactant of Route 2
Nefopam N-Oxide
Reactant of Route 3
Reactant of Route 3
Nefopam N-Oxide
Reactant of Route 4
Nefopam N-Oxide
Reactant of Route 5
Nefopam N-Oxide
Reactant of Route 6
Nefopam N-Oxide

Citations

For This Compound
19
Citations
A Mittur - European Journal of Drug Metabolism and …, 2018 - Springer
… We also explored the presystemic formation of nefopam N-oxide to describe its plasma exposure which peaks earlier than the parent. The analysis will also help alleviate the paucity of …
Number of citations: 3 link.springer.com
L Dubenska, O Dushna, S Pysarevska… - …, 2020 - Wiley Online Library
… process of Oxygen of nefopam N-oxide precedes the electron … Therefore, we suggest that the reduction of nefopam N-oxide … for obtaining of nefopam N-oxide capable to electrochemical …
M Sanga, J Banach, A Ledvina, NB Modi, A Mittur - Xenobiotica, 2016 - Taylor & Francis
… Stability of nefopam, N-desmethyl nefopam, and nefopam N-oxide in heparinized human plasma was demonstrated when stored for up to 83 d at −20 C. Stability of urine samples was …
Number of citations: 17 www.tandfonline.com
B El-Haj, A Al-Amri, H Ali - Journal of analytical toxicology, 2008 - academic.oup.com
… It is worth noting that nefopam-N-oxide, though not detected by GC–MS in the case urine samples because of thermal instability, would be expected to cross-react with the …
Number of citations: 6 academic.oup.com
LN Seetohul, G De Paoli, G Drummond… - Journal of analytical …, 2015 - academic.oup.com
… Nefopam is metabolized mainly to N-desmethylnefopam, with nefopam glucuronide and nefopam-N-oxide being minor metabolites, all are thought to be inactive (5). Based on human …
Number of citations: 13 academic.oup.com
SF Chang, CS Hansen, JM Fox, RE Ober - Journal of Chromatography B …, 1981 - Elsevier
… Two known metabolites of I, desmethyl nefopam and nefopam N-oxide were investigated for possible interference with this method. Even though the direct injection of the N-oxide gave …
Number of citations: 16 www.sciencedirect.com
R Glaser, A Peleg, S Geresh - Magnetic resonance in chemistry, 1990 - Wiley Online Library
… A mixture of nefopam N-oxide diastereomers was prepared by hydrogen peroxide oxidation of the corresponding free base in ethanol by a method analogous to that described by …
R Leurs, D Donnell, H Timmerman… - Journal of pharmacy and …, 1987 - academic.oup.com
… two metabolites of nefopam, nefopam-N-oxide and N-desmethylnefopam, … of 33 nefopam, nefopam-N-oxide, N-desmethylnefoor … Using nefopam-N-oxide as substrate resulted in a small …
Number of citations: 7 academic.oup.com
R Leurs, D Donnell, H Timmerman… - Journal of pharmacy and …, 1989 - academic.oup.com
… 1C shows the interaction of nefopam-N-oxide (0.2-6 PM) with microsomes of control rats. In each experiment the concentration of cytochrome P450 was approximately 2 p ~ . …
Number of citations: 8 academic.oup.com
J Yu, E Solon, H Shen, NB Modi, A Mittur - Xenobiotica, 2016 - Taylor & Francis
… -desmethyl nefopam, nefopam N-oxide, or other metabolites … nefopam and the diastereomers of nefopam N-oxide [(1R,5R)/(… N-desmethyl nefopam and nefopam N-oxide in rodents have …
Number of citations: 1 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。